1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate
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Overview
Description
1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate is a chemical compound with the molecular formula C18H28N2O4S2 and a molecular weight of 400.55 g/mol . It is known for its high purity, typically greater than 97.0% as determined by High-Performance Liquid Chromatography (HPLC) . This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves several steps. One common method includes the reaction of oxalyl chloride with a solution of 1-methyl-3-[6-(methylsulfinyl)hexyl]imidazolium at -70°C . The mixture is stirred for 30 minutes, followed by the addition of an alcohol solution at the same temperature. Triethylamine is then added dropwise, and the mixture is stirred at various temperatures ranging from -70°C to -50°C. Finally, the mixture is warmed to room temperature and stirred for an additional 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments made for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxalyl chloride.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxalyl chloride is a common reagent used for the oxidation of this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes or ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes or ketones . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium Tosylate: This compound is similar in structure and properties to 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate.
Other Imidazolium Salts: Various imidazolium salts with different substituents can exhibit similar chemical behavior and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and well-defined reaction conditions make it a valuable reagent in scientific research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfinylhexyl)imidazol-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2OS.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-15(2)14;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFXJWLFMQQRC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCS(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352947-66-0 |
Source
|
Record name | 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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